molecular formula C11H14O4S B1265985 4-(butane-1-sulfonyl)benzoic acid CAS No. 100059-51-6

4-(butane-1-sulfonyl)benzoic acid

Cat. No.: B1265985
CAS No.: 100059-51-6
M. Wt: 242.29 g/mol
InChI Key: ZBKOZGCANJUKEY-UHFFFAOYSA-N
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Description

4-(butane-1-sulfonyl)benzoic acid is an organic compound with the chemical formula C11H14O4S. It belongs to the family of benzoic acids, characterized by the presence of a carboxylic acid group attached to a benzene ring. The butylsulfonyl substituent in the para position makes this compound more complex and interesting for various scientific studies.

Scientific Research Applications

4-(butane-1-sulfonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(butylsulfonyl)- typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of benzoic acid with butylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of benzoic acid, 4-(butylsulfonyl)- often involves large-scale sulfonation processes. These processes use advanced techniques such as continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(butane-1-sulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(butylsulfonyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The sulfonyl group plays a crucial role in its biological activity by interacting with specific protein targets .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound with a simpler structure.

    4-Methylbenzoic acid: Similar structure but with a methyl group instead of a butylsulfonyl group.

    4-Chlorobenzoic acid: Contains a chlorine substituent in the para position.

Uniqueness

4-(butane-1-sulfonyl)benzoic acid is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler analogs .

Properties

IUPAC Name

4-butylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKOZGCANJUKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142894
Record name Benzoic acid, 4-(butylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100059-51-6
Record name Benzoic acid, 4-(butylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100059516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(butylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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